5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Description
5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as BLU-667 (Pralsetinib) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It plays a crucial role in the development of several types of cancer when mutated or fused .
Mode of Action
BLU-667 is a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity . This compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting RET, BLU-667 disrupts the signaling pathways that drive cell proliferation and survival . This leads to the suppression of tumor growth in cancers driven by RET mutations and fusions .
Pharmacokinetics
It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its water solubility is less than 0.1 mg/mL, indicating that it is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of RET by BLU-667 results in the suppression of cell proliferation in RET-mutated cancer cell lines . In vivo, BLU-667 effectively inhibits tumor growth in xenograft models of non-small cell lung cancer (NSCLC) and thyroid cancer driven by various RET mutations and fusions .
Action Environment
The action, efficacy, and stability of BLU-667 can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or lipids, can also affect its interaction with its target .
Biochemical Analysis
Biochemical Properties
5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one specifically inhibits RET signaling in cancer cells with RET mutations . It interacts with the RET protein, inhibiting its activity and thereby disrupting the biochemical reactions that it is involved in .
Cellular Effects
In cancer cells with RET mutations, this compound can specifically inhibit RET signaling . This inhibition disrupts cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the RET protein . This binding inhibits the activity of RET, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the RET protein . It interacts with RET, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-10-21-12(16(17,18)19)8-13(22-10)23-4-6-24(7-5-23)15(26)11-2-3-14(25)20-9-11/h2-3,8-9H,4-7H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJVJUREDKERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.